molecular formula C16H22N2O4 B1270873 1-Boc-4-(2-carboxyphenyl)piperazine CAS No. 444582-90-5

1-Boc-4-(2-carboxyphenyl)piperazine

Cat. No.: B1270873
CAS No.: 444582-90-5
M. Wt: 306.36 g/mol
InChI Key: SSBZXKJSOFJQBW-UHFFFAOYSA-N
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Description

1-Boc-4-(2-carboxyphenyl)piperazine is an organic compound with the chemical formula C19H25N3O4. It is a white solid often used as a protecting group in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.

Scientific Research Applications

1-Boc-4-(2-carboxyphenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, compounds structurally related to it have been used as semi-flexible linkers in PROTAC development for targeted protein degradation .

Safety and Hazards

The compound is considered hazardous. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The compound has potential applications in various fields of research. For instance, it has been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics. It has also been used in the development of acetyl-CoA carboxylase inhibitors, and as a semi-flexible linker in PROTAC development for targeted protein degradation .

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Boc-4-(2-carboxyphenyl)piperazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

1-Boc-4-(2-carboxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBZXKJSOFJQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373528
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444582-90-5
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An alternative method for preparing this intermediate is as follows. 4-(2-Formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (0.50 g, 1.72 mmol) is dissolved in 80 mL of dioxane and 20 mL of H2O. The mixture is cooled to 4° C. To this is added sulfamic acid (1.36 g, 14.00 mmol) in one portion. The mixture is stirred for an additional 30 min. To this is added 3 mL of a solution of NaClO2 (0.343 g, 3.80 mmol) in a dropwise manner. The reaction is quenched reaction with addition of 50 mL of H2O and 50 mL of brine. The mixture is extracted with 3×100 mL of CH2Cl2. The organic phase is washed with 2×50 mL of brine, dried (MgSO4), filtered and concentrated to give 500 mg of 4-(2-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, 95% yield.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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